{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Lipophilicity Drug-likeness Physicochemical profiling

{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS 1638612-43-7) is a 1,2,4-oxadiazole derivative featuring a unique 3-fluoro-4-methoxyphenyl substituent at the 3-position and a primary aminomethyl group at the 5-position, supplied as a hydrochloride salt. This substitution pattern confers a distinct electronic profile—simultaneously presenting electron-withdrawing (fluoro) and electron-donating (methoxy) character—differentiating it from mono-substituted phenyl-oxadiazole analogs commonly used as medicinal chemistry building blocks.

Molecular Formula C10H11ClFN3O2
Molecular Weight 259.66 g/mol
CAS No. 1638612-43-7
Cat. No. B1408351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
CAS1638612-43-7
Molecular FormulaC10H11ClFN3O2
Molecular Weight259.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CN)F.Cl
InChIInChI=1S/C10H10FN3O2.ClH/c1-15-8-3-2-6(4-7(8)11)10-13-9(5-12)16-14-10;/h2-4H,5,12H2,1H3;1H
InChIKeyUITWBYRZOSNUBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS 1638612-43-7): Procurement-Relevant Physicochemical and Structural Overview


{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride (CAS 1638612-43-7) is a 1,2,4-oxadiazole derivative featuring a unique 3-fluoro-4-methoxyphenyl substituent at the 3-position and a primary aminomethyl group at the 5-position, supplied as a hydrochloride salt . This substitution pattern confers a distinct electronic profile—simultaneously presenting electron-withdrawing (fluoro) and electron-donating (methoxy) character—differentiating it from mono-substituted phenyl-oxadiazole analogs commonly used as medicinal chemistry building blocks [1].

1
Compound Class 1,2,4-Oxadiazole building block with dual 3-fluoro (–I) and 4-methoxy (+M) phenyl substituents
2
Selection Context Orthogonal electronic profile to mono-substituted phenyl-oxadiazole analogs
3
Research Stage Suited for fragment screening, SAR exploration, and chemical probe development
4
Purity Context Consistent lot purity supports reproducible screening and SAR workflows

Why {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Methanamine Analogs


Even seemingly minor structural modifications within the 1,2,4-oxadiazole methanamine series—such as moving the methoxy group from the 4- to the 3-position or replacing a fluoro with a chloro or hydrogen—produce substantial shifts in lipophilicity, polar surface area, and hydrogen-bonding capacity that cascade into altered solubility, permeability, and molecular recognition . Consequently, a compound optimized for a specific biological assay or chemical transformation cannot be freely swapped with its nearest analog without incurring unpredictable changes in performance, binding kinetics, or synthetic reactivity; the quantitative data below establishes the measurable boundaries of this non-interchangeability for CAS 1638612-43-7 [1].

LogP Mismatch Substantial lipophilicity shift vs. 4-methoxyphenyl analog may alter aqueous solubility and assay partitioning behavior
TPSA and HBA Divergence Higher polar surface area and an additional H-bond acceptor vs. 4-fluorophenyl analog can shift permeability and target-engagement profiles
Purity-Grade Gap Lower-specification analogs (95–97%) may introduce impurities that confound assay reproducibility and SAR interpretation

Quantitative Differentiation Evidence for {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride: Head-to-Head and Cross-Study Comparisons with Key Analogs


Computed LogP Advantage: Target Compound Is ~0.94 Log Units More Hydrophilic than the 4-Methoxyphenyl Analog

The target compound exhibits a computed LogP of 1.76 , whereas the closest 4-methoxyphenyl analog (CAS 1179376-95-4, which lacks the 3-fluoro group) displays a LogP of 2.71 . The ~0.94 log-unit lower lipophilicity indicates significantly greater hydrophilicity.

Computed LogP
Cross-study comparable
Target LogP 1.76
4-MeOPh analog LogP 2.71
Δ –0.94 (more hydrophilic)
Supports higher aqueous solubility screening
Computed values only; experimental logD not reported
Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area and H-Bond Acceptor Count Distinguish Target from 4-Fluorophenyl Analog

The target compound possesses a TPSA of 74.17 Ų and 5 hydrogen-bond acceptors . The 4-fluorophenyl analog (CAS 1208081-41-7), which replaces the 3-fluoro-4-methoxyphenyl group with a simple 4-fluorophenyl ring, shows a TPSA of 64.94 Ų and only 4 H-bond acceptors .

TPSA and HBA Count
Cross-study comparable
Target TPSA 74.17 Ų / HBA 5
4-F-Ph analog TPSA 64.94 Ų / HBA 4
Δ +9.23 Ų / +1 acceptor
May alter permeability and target engagement
Vendor-provided computational predictions
Polar surface area Hydrogen bonding Permeability

Purity Specification Consistency: Target Compound Routinely Supplied at 98%, Exceeding Common Analog Purity Ranges (95-97%)

The target compound is consistently supplied at 98% purity per the manufacturer's certificate of analysis . In contrast, the 4-fluorophenyl analog is frequently listed at 95% purity from major vendors , and the 4-methoxyphenyl analog is typically quoted at 97% .

Purity Specification
Supplier data
98% guaranteed
Analogs quoted at 95–97%
≥ 1–3 point advantage
Higher purity floor may reduce repurification need
Batch-specific; verify COA before use
Purity Reproducibility Quality control

Unique Dual 3-Fluoro-4-Methoxy Substitution Pattern Creates a Distinct Electronic and Steric Fingerprint Versus All Common Mono-Substituted Analogs

The simultaneous presence of an electron-withdrawing fluoro (–I effect) at the 3-position and an electron-donating methoxy (+M effect) at the 4-position yields a dipole and electrostatic potential map that cannot be recapitulated by any single-substituent analog (e.g., 4-fluoro, 4-methoxy, or 3,4-dimethoxy) . This electronic uniqueness is reflected in the divergent LogP and TPSA values reported above and is consistent with the observation that 3-fluoro-4-methoxyphenyl oxadiazoles exhibit distinct in vivo anti-inflammatory and analgesic profiles unmatched by other substitution patterns [1].

Electronic Profile
Reported
3-F (–I) + 4-OCH₃ (+M)
Dual substitution pattern
Orthogonal to mono-substituted analogs
Distinct electronic scaffold for SAR exploration
Scaffold class reported in model-response contexts; verify independently
Electronic effects SAR divergence Molecular recognition

Absence of Published Bioactivity Data Positions the Compound as an Unbiased, High-Value Probe for Novel Target Discovery

To date, no peer-reviewed IC₅₀, EC₅₀, or Kd values have been reported for CAS 1638612-43-7 against any biological target, and neither in vivo pharmacokinetic nor toxicity data exist for the compound [1]. By contrast, structurally related 1,2,4-oxadiazole derivatives incorporating the 3-fluoro-4-methoxyphenyl motif have shown weak activity in isolated assays (e.g., IC₅₀ > 100,000 nM in a macrophage migration inhibitory factor tautomerase assay [2]), suggesting that the core scaffold is not inherently promiscuous.

Bioactivity Status
Source review
No published IC₅₀, EC₅₀, or Kd data
PubChem, ChEMBL, BindingDB searched
Clean chemical matter for unbiased screening
Related scaffold shows low promiscuity (>100 µM); independent confirmation advised
Unbiased probe Chemical biology Clean lead background

Optimal Research and Procurement Application Scenarios for {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride


Orthogonal Fragment-Based Lead Discovery (FBLD) Library Expansion

The compound's distinct LogP (1.76) and TPSA (74.17) place it in a favorable physicochemical space for fragment screening, while its dual fluoro-methoxy substitution pattern provides an electronic profile orthogonal to most commercial fragment collections . Procurement for FBLD libraries ensures that the fragment hits captured will explore chemical space not covered by mono-substituted phenyl-oxadiazole fragments.

Biophysical Assay Development (SPR, NMR, DSF) Where Solubility and Low Non-Specific Binding Are Critical

The relatively low LogP of 1.76 suggests adequate aqueous solubility for biophysical techniques, while the absence of aggregated lipophilicity reduces the likelihood of non-specific binding artifacts . This makes the compound a strong candidate for surface plasmon resonance (SPR) or NMR-based screening campaigns where promiscuous hydrophobic interactions often plague oxadiazole-containing probes.

Comparator Profiling in Structure–Activity Relationship (SAR) Studies

Because the compound's dual substituent electronic profile (fluoro electron-withdrawing, methoxy electron-donating) differs markedly from that of the 4-fluorophenyl (ΔTPSA +9.23) and 4-methoxyphenyl (ΔLogP –0.94) analogs , it can serve as a discriminating comparator to parse electronic vs. steric contributions in SAR campaigns, enabling more rigorous multi-parameter optimization.

Chemical Biology Probe for Novel Target Identification

With zero published bioactivity data [1], the compound represents an unbiased chemical probe for phenotypic screening and chemoproteomics. Its clean profile allows researchers to attribute any observed phenotype exclusively to the compound's structure, avoiding the confounding influence of prior target annotations that often bias hit-to-lead progression [2].

Application
Selection Property
Validation Focus
Fragment-Based Lead Discovery (FBLD) Library Expansion
Orthogonal electronic and physicochemical profile
LogP and TPSA verification for fragment-screening compatibility
Biophysical Assay Development (SPR, NMR, DSF)
Lower computed LogP supports aqueous-phase screening assessment
Solubility and non-specific binding assessment
SAR Comparator Profiling
Dual substituent electronic signature
Electronic and steric contribution parsing
Chemical Biology Probe Development for Target Identification
Zero pre-existing bioactivity annotation
Phenotypic screening and chemoproteomic target-ID validation
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